![molecular formula C7H5NOS B12991871 4H-Thieno[3,2-b]pyrrole-6-carbaldehyde](/img/structure/B12991871.png)
4H-Thieno[3,2-b]pyrrole-6-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Thieno[3,2-b]pyrrole-6-carbaldehyde: is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Thieno[3,2-b]pyrrole-6-carbaldehyde typically involves the formation of the thieno[3,2-b]pyrrole core followed by the introduction of the aldehyde functional group. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminothiophene with an appropriate aldehyde under acidic conditions can yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4H-Thieno[3,2-b]pyrrole-6-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as bromine in the presence of a catalyst.
Major Products
Oxidation: 4H-Thieno[3,2-b]pyrrole-6-carboxylic acid.
Reduction: 4H-Thieno[3,2-b]pyrrole-6-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored as a scaffold for the development of new therapeutic agents targeting various diseases.
Mechanism of Action
The mechanism of action of 4H-Thieno[3,2-b]pyrrole-6-carbaldehyde largely depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, derivatives of this compound have been shown to inhibit certain enzymes involved in viral replication or cancer cell proliferation . The exact pathways and molecular targets can vary, but often involve binding to active sites or allosteric sites on proteins, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4H-Thieno[3,2-b]pyrrole-5-carbaldehyde: Similar structure but with the aldehyde group at a different position.
Thieno[3,2-b]pyridine: Contains a pyridine ring instead of a pyrrole ring.
Thieno[3,4-c]pyrrole-4,6-dione: Contains a dione functional group instead of an aldehyde.
Uniqueness
4H-Thieno[3,2-b]pyrrole-6-carbaldehyde is unique due to its specific ring fusion and the position of the aldehyde group, which can influence its reactivity and the types of derivatives that can be synthesized. This uniqueness makes it a valuable compound for developing new materials and therapeutic agents .
Properties
Molecular Formula |
C7H5NOS |
|---|---|
Molecular Weight |
151.19 g/mol |
IUPAC Name |
4H-thieno[3,2-b]pyrrole-6-carbaldehyde |
InChI |
InChI=1S/C7H5NOS/c9-4-5-3-8-6-1-2-10-7(5)6/h1-4,8H |
InChI Key |
KXJPYJFIAWPBLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C1NC=C2C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



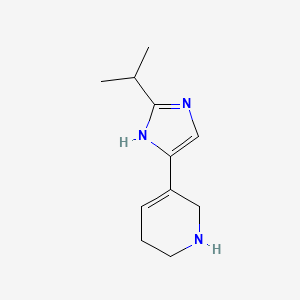

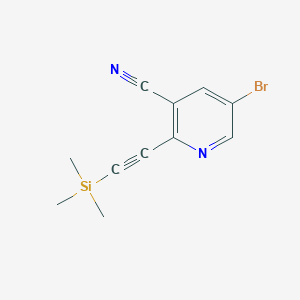
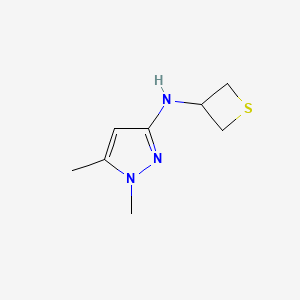

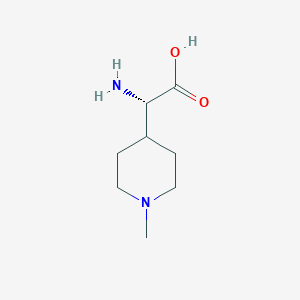
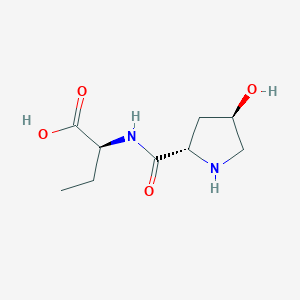
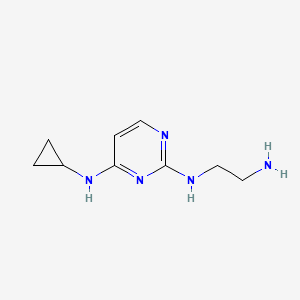
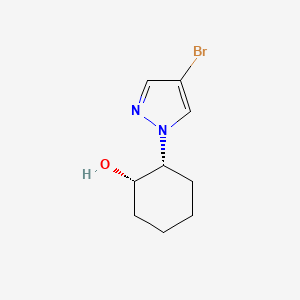
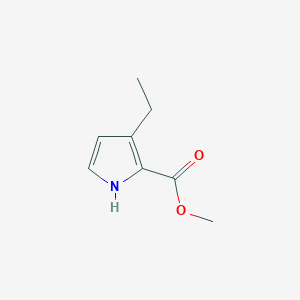
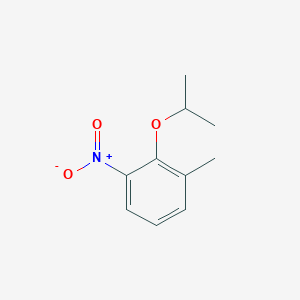
![2-Bromo-9-(2,3-difluorophenyl)-6,7-dihydro-5H,9H-[1,2,4]triazolo[5,1-c][1,4]oxazepine](/img/structure/B12991884.png)

